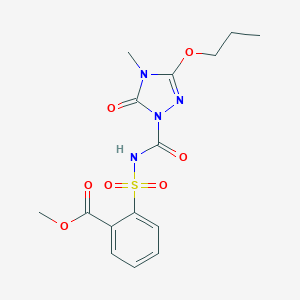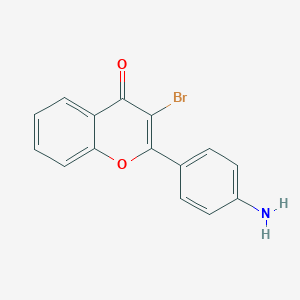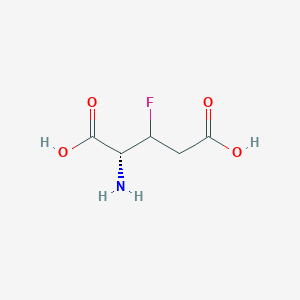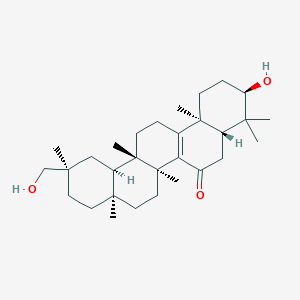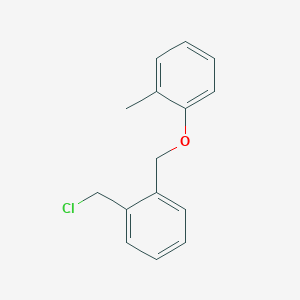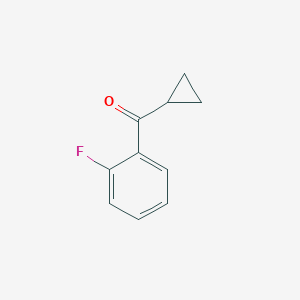
2-Fluorophenyl cyclopropyl ketone
Descripción general
Descripción
2-Fluorophenyl cyclopropyl ketone is a chemical compound that is part of a broader class of organic molecules featuring both a fluorophenyl group and a cyclopropyl ketone structure. The presence of fluorine atoms in organic compounds often imparts unique physical and chemical properties, making such compounds of interest in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of compounds related to 2-fluorophenyl cyclopropyl ketone can be achieved through various methods. For instance, the cycloaddition of difluorocarbene to α,β-unsaturated aldehydes and ketones leads to the formation of gem-difluorocyclopropyl ketones, which are structurally similar to 2-fluorophenyl cyclopropyl ketone . Additionally, copper-catalyzed cyclopropanol ring-opening cross-coupling reactions with (fluoro)alkyl halides can be used to synthesize β-(fluoro)alkylated ketones, which can be further transformed into gem-difluoro-containing compounds . These methods demonstrate the versatility of synthetic approaches to access fluorinated cyclopropyl ketones.
Molecular Structure Analysis
The molecular structure of 2-fluorophenyl cyclopropyl ketone would be characterized by the presence of a three-membered cyclopropyl ring attached to a ketone functional group and a fluorophenyl moiety. The fluorine atom's electronegativity would influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other chemical species.
Chemical Reactions Analysis
Fluorinated ketones, including those with cyclopropyl groups, can undergo various chemical reactions. For example, gem-difluorocyclopropyl ketones can be transformed into 3-fluoro-2,5-disubstituted furans through ring expansion . Additionally, 2,2-difluorovinyl ketones can participate in Friedel-Crafts-type cyclization to yield fluorinated polycyclic compounds . These reactions highlight the reactivity of fluorinated cyclopropyl ketones in forming more complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-fluorophenyl cyclopropyl ketone would be influenced by the presence of the fluorine atom and the cyclopropyl ring. Fluorine's high electronegativity could affect the compound's boiling point, solubility, and stability. The strain in the cyclopropyl ring might make the compound more reactive in certain chemical transformations, such as ring-opening reactions . Moreover, the ketone functional group would contribute to the compound's ability to participate in nucleophilic addition reactions and could be a key site for further chemical modifications.
Aplicaciones Científicas De Investigación
Synthesis of Ketamine Derivatives
One significant application involves the synthesis of new ketamine derivatives for potential therapeutic use. A study by Moghimi et al. (2014) focused on developing a fluoroderivative of ketamine, demonstrating a multi-step synthesis process. This derivative, termed fluoroketamine, showed preliminary advantages over ketamine in animal tests, including effective dose and recovery time improvements (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).
Catalytic Reactions
In catalytic chemistry, "2-Fluorophenyl cyclopropyl ketone" and related compounds are utilized in various reactions. For instance, Patrick et al. (2008) described the Heck reaction using 3-fluoro-3-buten-2-one, showcasing the compound's utility in synthesizing Z-3-fluorobenzalacetones (Patrick, Agboka, & Gorrell, 2008). Another study by Konik et al. (2017) highlighted the synthesis of distally fluorinated ketones through cyclopropane ring cleavage reactions, indicating the versatility of sulfinate salts as fluoroalkylation reagents (Konik, Kudrjashova, Konrad, Kaabel, Järving, Lopp, & Kananovich, 2017).
Organic Synthesis and Drug Intermediate Production
Further applications are found in organic synthesis and the production of intermediates for drug development. An improved method for synthesizing a prasugrel intermediate, which involves the production of 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, was reported by Zheng Min (2013), demonstrating the feasibility of this approach for industrial production (Zheng Min, 2013).
Enantioselective Catalysts and Asymmetric Synthesis
Chiral fluoro ketones, including derivatives of "2-Fluorophenyl cyclopropyl ketone", have been explored as enantioselective catalysts in asymmetric epoxidation of alkenes. Denmark and Matsuhashi (2002) investigated two chiral fluoro ketones' potential as catalysts, highlighting the substrate-dependent enantioselectivity and reactivity of these compounds (Denmark & Matsuhashi, 2002).
Safety And Hazards
The safety data sheet for “2-Fluorophenyl cyclopropyl ketone” suggests that it should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Propiedades
IUPAC Name |
cyclopropyl-(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTQPZKZGGQBET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628055 | |
| Record name | Cyclopropyl(2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorophenyl cyclopropyl ketone | |
CAS RN |
141030-72-0 | |
| Record name | Cyclopropyl(2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

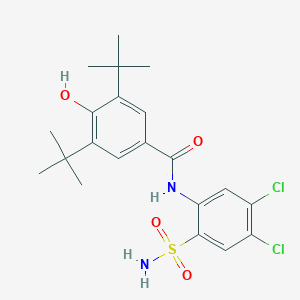
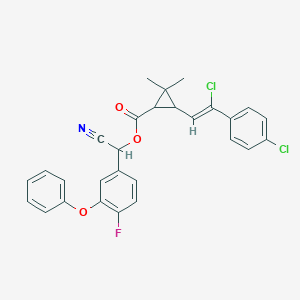
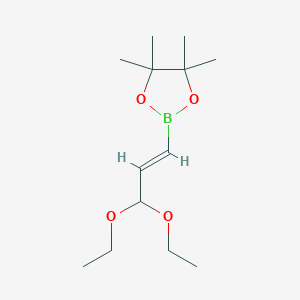
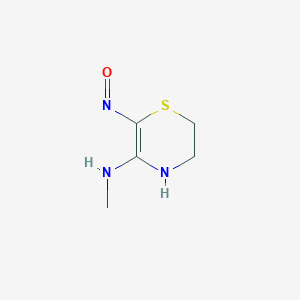
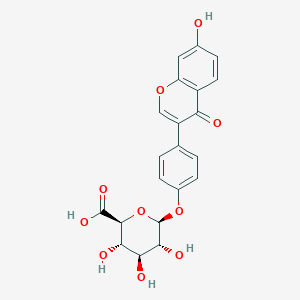
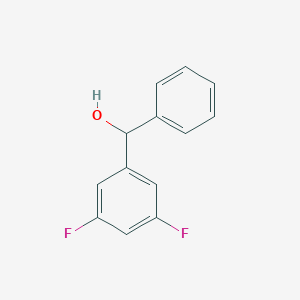
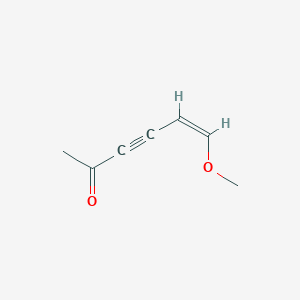
![Ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate](/img/structure/B136401.png)
